(3S,5R)-oxane-3,4,5-triol
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Description
(3S,5R)-oxane-3,4,5-triol, also known as this compound, is a useful research compound. Its molecular formula is C5H10O4 and its molecular weight is 134.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Sugar Alcohols - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It’s known that this compound is involved in the metabolic pathway of glyceric acid .
Mode of Action
The mode of action of 1,5-anhydroxylitol involves its interaction with water or hydroxide solution. The hydroxide ion reacts with the hydroxyl group on the ring at the 5th carbon atom to produce a reactive metastable form that quickly decomposes into glyceric acid and water .
Biochemical Pathways
1,5-Anhydroxylitol is an intermediate in the metabolic pathway of glyceric acid . It can be produced by the oxidation of sulfoxide or by reduction of glycols
Pharmacokinetics
It’s known that nad(p)h/nadh-dependent xylose reductase reduces intracellular xylose to xylitol, which further oxidizes to xylulose by nad+ -dependent xylitol dehydrogenase .
Result of Action
The result of the action of 1,5-anhydroxylitol is the production of glyceric acid and water . This occurs when the hydroxide ion reacts with the hydroxyl group on the ring at the 5th carbon atom of 1,5-anhydroxylitol .
Action Environment
It’s known that 1,5-anhydroxylitol is a naturally occurring monosaccharide found in nearly all foods . Blood concentrations of 1,5-anhydroxylitol decrease during times of hyperglycemia above 180 mg/dL, and return to normal levels after approximately 2 weeks in the absence of hyperglycemia . This suggests that the compound’s action, efficacy, and stability may be influenced by dietary intake and blood glucose levels.
Properties
IUPAC Name |
(3S,5R)-oxane-3,4,5-triol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O4/c6-3-1-9-2-4(7)5(3)8/h3-8H,1-2H2/t3-,4+,5? |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXAMTEJJAZOINB-NGQZWQHPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(CO1)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](C([C@H](CO1)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.